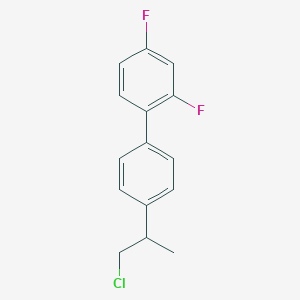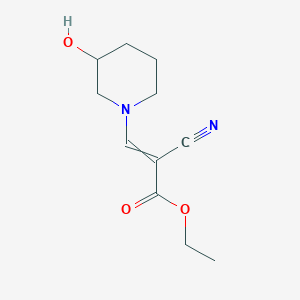![molecular formula C16H18O4 B14532169 (2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol CAS No. 62501-67-1](/img/structure/B14532169.png)
(2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol: is an organic compound characterized by the presence of a benzyloxy group attached to a phenoxy moiety, which is further connected to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Coupling with Propane-1,2-diol: The benzyloxyphenol is then coupled with propane-1,2-diol using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxy and phenoxy groups can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target molecules, thereby modulating their activity. The compound may also influence signaling pathways and cellular processes through these interactions.
Comparison with Similar Compounds
(2R)-3-[2-(Methoxy)phenoxy]propane-1,2-diol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-3-[2-(Ethoxy)phenoxy]propane-1,2-diol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness:
- The presence of the benzyloxy group in (2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62501-67-1 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(2R)-3-(2-phenylmethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C16H18O4/c17-10-14(18)12-20-16-9-5-4-8-15(16)19-11-13-6-2-1-3-7-13/h1-9,14,17-18H,10-12H2/t14-/m1/s1 |
InChI Key |
DWFXXPGZPLELIP-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OC[C@@H](CO)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



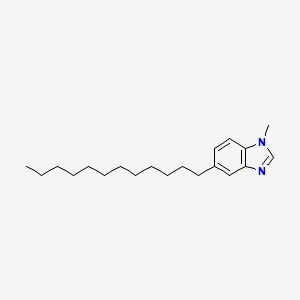
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)
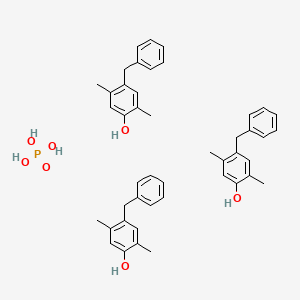
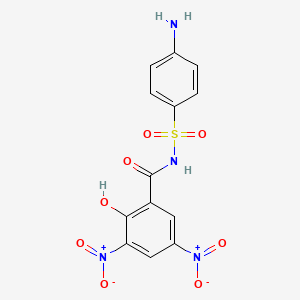
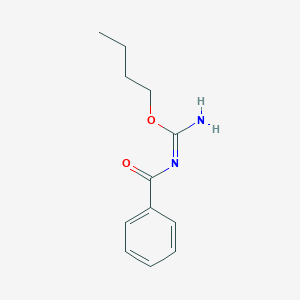
![2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14532128.png)
![1-Chloro-2-[(2-methoxyphenyl)methyl]benzene](/img/structure/B14532136.png)
![N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide](/img/structure/B14532137.png)
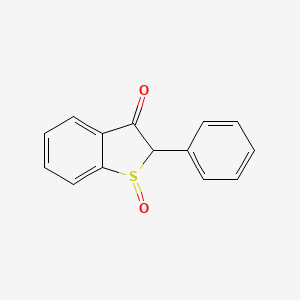
![{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene](/img/structure/B14532142.png)
![4,4'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine)](/img/structure/B14532145.png)
